4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
CAS No.: 932344-71-3
Cat. No.: VC7692544
Molecular Formula: C22H23ClFN3O3S
Molecular Weight: 463.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932344-71-3 |
|---|---|
| Molecular Formula | C22H23ClFN3O3S |
| Molecular Weight | 463.95 |
| IUPAC Name | 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C22H23ClFN3O3S/c1-25-20(28)14-7-5-13(6-8-14)11-27-21(29)19-18(9-10-31-19)26(22(27)30)12-15-16(23)3-2-4-17(15)24/h2-4,9-10,13-14H,5-8,11-12H2,1H3,(H,25,28) |
| Standard InChI Key | DQPUUDMNGLBPBV-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F |
Introduction
2.1. Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions that may include condensation reactions, cyclization, and substitution reactions. The choice of starting materials and reaction conditions can significantly affect the yield and purity of the final product.
2.2. Biological Activities
Thienopyrimidine derivatives have been studied for various biological activities, including:
-
Antimicrobial Activity: Some derivatives have shown promising activity against bacterial and fungal pathogens.
-
Anticancer Activity: These compounds may act as inhibitors of enzymes involved in cancer cell proliferation.
-
Anti-inflammatory Activity: Certain derivatives have been evaluated for their potential to inhibit inflammatory pathways.
Similar Compounds
While specific data on 4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide is not available, similar compounds like quinazoline derivatives have been extensively studied.
3.1. Quinazoline Derivatives
Quinazolines are structurally related to thienopyrimidines and have been explored for their biological activities. For example, 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a quinazoline derivative with potential pharmacological applications, including anti-cancer and anti-inflammatory activities .
3.2. Structural Comparison
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Quinazoline Derivative | C28H25ClFN3O5 | 538.0 | Anti-cancer, Anti-inflammatory |
| Thienopyrimidine Derivative (General) | Variable | Variable | Antimicrobial, Anti-cancer, Anti-inflammatory |
4.1. Future Directions
Future studies on this compound could involve:
-
Synthesis Optimization: Developing efficient synthetic routes to improve yield and purity.
-
Biological Evaluation: Assessing its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
-
Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume